molecular formula C10H5ClF2N2O B14290064 (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone CAS No. 138950-66-0

(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone

Cat. No.: B14290064
CAS No.: 138950-66-0
M. Wt: 242.61 g/mol
InChI Key: ZCLJSIQYAHCYDJ-UHFFFAOYSA-N
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Description

(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is a compound that features a phenyl ring substituted with chlorine and fluorine atoms, and an imidazole ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone typically involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with imidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized forms of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring.

    Hydrolysis: Carboxylic acids or alcohols, depending on the conditions.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and receptors makes it a potential candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, in cancer treatment, the compound may inhibit enzymes involved in cell proliferation, thereby slowing down tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4,5-difluorophenyl)(1H-pyrazol-1-yl)methanone
  • (2-Chloro-4,5-difluorophenyl)(1H-triazol-1-yl)methanone
  • (2-Chloro-4,5-difluorophenyl)(1H-benzimidazol-1-yl)methanone

Uniqueness

(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The imidazole ring further enhances its versatility, allowing for a wide range of applications in different fields.

Properties

CAS No.

138950-66-0

Molecular Formula

C10H5ClF2N2O

Molecular Weight

242.61 g/mol

IUPAC Name

(2-chloro-4,5-difluorophenyl)-imidazol-1-ylmethanone

InChI

InChI=1S/C10H5ClF2N2O/c11-7-4-9(13)8(12)3-6(7)10(16)15-2-1-14-5-15/h1-5H

InChI Key

ZCLJSIQYAHCYDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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